Munchiwarin

Description

Structure

3D Structure

Properties

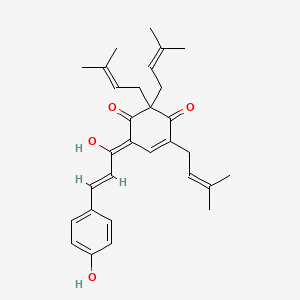

Molecular Formula |

C30H36O4 |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(6Z)-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,2,4-tris(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C30H36O4/c1-20(2)7-11-24-19-26(27(32)14-10-23-8-12-25(31)13-9-23)29(34)30(28(24)33,17-15-21(3)4)18-16-22(5)6/h7-10,12-16,19,31-32H,11,17-18H2,1-6H3/b14-10+,27-26- |

InChI Key |

HBTGYTAWTFVIRO-QKOOUZAASA-N |

SMILES |

CC(=CCC1=CC(=C(C=CC2=CC=C(C=C2)O)O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)C |

Isomeric SMILES |

CC(=CCC1=C/C(=C(\C=C\C2=CC=C(C=C2)O)/O)/C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C=CC2=CC=C(C=C2)O)O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)C |

Synonyms |

munchiwarin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Munchiwarin

Source Organisms and Plant Families Producing Munchiwarin

This compound is a secondary metabolite found in plants of the genus Crotalaria, which is part of the Leguminosae (Fabaceae) family. acs.orgresearchgate.net This genus, comprising approximately 600 species, is distributed throughout the tropical and subtropical regions of the world and is known for producing a variety of chemical constituents, including alkaloids, flavonoids, and chalcones. nih.govpshsciences.org The roots of several Crotalaria species are distinguished by yellow to orange pigmentation, which is attributed to the presence of compounds like this compound. acs.org Research has specifically identified Crotalaria medicagenia and Crotalaria trifoliastrum as natural sources of this triprenylated chalcone (B49325). iscbindia.comnih.govnih.gov

| Source Organism | Plant Family |

| Crotalaria medicagenia | Leguminosae (Fabaceae) |

| Crotalaria trifoliastrum | Leguminosae (Fabaceae) |

This compound has been successfully isolated from Crotalaria medicagenia. nih.govacs.orgcapes.gov.brum.edu.my In drug discovery programs focusing on natural products, researchers have identified and extracted this compound along with another similar chalcone, medicagenin, from this plant species. nih.govacs.orgcapes.gov.brresearchgate.net The isolation process is a critical step in the phytochemical analysis of the plant, allowing for the characterization of its distinct chemical components. nih.gov

Detailed studies have been conducted on the isolation of this compound from the roots of Crotalaria trifoliastrum Willd. acs.orgresearchgate.net The plant material for these studies was collected from the gardens of Kakatiya University in Warangal, India. acs.org The isolation procedure began with the extraction from freshly collected and separated roots. acs.org

The specific method involved macerating the fresh roots (1 kg) with n-hexane. acs.org The resulting n-hexane extract, a yellow residue, was then subjected to chromatographic separation to isolate the target compound. acs.org This initial extraction yielded this compound as an orange-red crystalline substance. acs.org Alongside this compound, the yellow-colored compound medicagenin was also isolated from the same plant source. acs.org

Advanced Isolation and Purification Techniques for this compound

The purification of this compound from crude plant extracts relies on advanced chromatographic techniques. acs.orghpu2.edu.vn These methods are essential for separating the compound from a complex mixture of other phytochemicals. orgchemboulder.com

Silica (B1680970) gel column chromatography is a primary technique used for the isolation and purification of this compound. acs.orgorgchemboulder.comchromtech.com In the case of isolation from Crotalaria trifoliastrum, the crude n-hexane extract was first dissolved in chloroform (B151607) and adsorbed onto silica gel. acs.org

The detailed chromatographic process is as follows:

Stationary Phase : The adsorbent used is silica gel H (200 to 400 mesh). acs.org Silica gel is a porous form of silicon dioxide widely used in chromatography due to its large surface area. chromtech.comsigmaaldrich.com

Column Packing : The silica gel is packed into a glass column to create the stationary phase through which the solvent and sample will pass. orgchemboulder.com

Elution : The separation is achieved by passing different solvents (the mobile phase) through the column. The process for this compound involved a gradient elution, starting with benzene, followed by benzene-chloroform mixtures, and finally pure chloroform. acs.org

Fraction Collection : this compound was specifically eluted using a benzene-chloroform mixture in a 1:3 ratio. acs.org This fraction yielded orange-red crystals of the purified compound. acs.org

The principle behind this separation is differential adsorption, where different compounds in the mixture have varying affinities for the silica gel stationary phase and the solvent mobile phase, causing them to move through the column at different rates. orgchemboulder.com

Structural Elucidation and Conformational Analysis of Munchiwarin

Spectroscopic Approaches for Structure Determination

The determination of Munchiwarin's structure was achieved through a multi-faceted approach, employing several key spectroscopic methods. acs.org These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, each provide unique pieces of the structural puzzle, which, when combined, offer a comprehensive and unambiguous picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been an indispensable tool in the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of protons within the molecule. Specific chemical shifts (δ) are indicative of the types of protons present, such as those on aromatic rings, vinyl groups, and prenyl side chains.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms confirm the presence of key functional groups, including a carbonyl group, aromatic rings, and the characteristic carbons of the prenyl substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 108.9 | 7.07 (s) |

| 3 | 145.1 | - |

| 4 | 138.3 | - |

| 5 | 145.1 | - |

| 6 | 108.9 | 7.07 (s) |

| 7 | 167.6 | - |

| 8 | 60.3 | 4.28 (q, 6.68) |

| 9 | 13.2 | 1.35 (t, 6.44) |

| α | 125.1 | 7.80 (d, 15.5) |

| β | 142.8 | 7.72 (d, 15.5) |

| 1' | 114.0 | - |

| 2', 6' | 131.6 | 7.55 (d, 8.5) |

| 3', 5' | 116.3 | 6.95 (d, 8.5) |

| 4' | 161.0 | - |

| 2'' | 124.8 | 5.23 (t, 7.0) |

| 3'' | 131.6 | - |

| 4'', 5'' | 17.9, 25.9 | 1.73 (s), 1.62 (s) |

| 1''' | 27.2 | 3.48 (d, 7.0) |

| 2''' | 124.8 | 5.15 (t, 7.0) |

| 3''' | 131.6 | - |

| 4''', 5''' | 17.9, 25.9 | 1.73 (s), 1.62 (s) |

| 1'''' | 27.0 | 4.63 (d, 6.0) |

| 2'''' | 120.5 | 5.46 (t, 6.0) |

| 3'''' | 135.9 | - |

| 4'''', 5'''' | 16.6, 16.3 | 1.83 (s), 1.80 (s) |

| OCH3 | 55.6 | 3.85 (s) |

Data sourced from the supporting information of Narender et al., Organic Letters, 2007, 9, 5369-5372.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments were employed. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For this compound, COSY correlations were crucial in tracing the connectivity within the aromatic rings and the vinyl group of the chalcone (B49325) backbone, as well as within the prenyl side chains.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allowed for the direct assignment of each proton signal to its corresponding carbon atom in the skeleton of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC was instrumental in connecting the different structural fragments of this compound. For instance, it established the linkages between the prenyl groups and the aromatic ring, and connected the A and B rings through the chalcone core.

Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. acs.org High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information by showing how the molecule breaks apart.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (observed) |

| [M+H]⁺ | 447.2843 |

Data corresponds to the expected protonated molecule and is consistent with the molecular formula C29H34O4.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H (hydroxyl group) |

| 2925 | C-H (aliphatic) |

| 1635 | C=O (conjugated ketone) |

| 1605, 1512 | C=C (aromatic) |

These absorption bands are characteristic of a hydroxylated and prenylated chalcone structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as chalcones. The extended π-system of this compound, which includes the aromatic rings and the α,β-unsaturated ketone, gives rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol | 225, 368 |

The absorption at longer wavelengths is indicative of the extensive conjugation present in the chalcone framework.

X-ray Crystallography for Absolute Structure and Conformation

The definitive three-dimensional structure and absolute conformation of this compound were unequivocally established through single-crystal X-ray crystallography. acs.org The structural elucidation was initially pursued using various Nuclear Magnetic Resonance (NMR) techniques; however, the analysis presented challenges. acs.org Ambiguities arose due to unusual downfield chemical shifts for certain carbon atoms and the absence of expected long-range correlations in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. acs.org These spectroscopic peculiarities, combined with the unprecedented nature of the molecular skeleton, necessitated a more definitive method of analysis. acs.org

To resolve these ambiguities, an X-ray crystallographic analysis was performed. This compound was crystallized from a chloroform (B151607) solution, yielding transparent, orange, platelet-shaped microcrystals. acs.org A crystal with dimensions of 0.7 x 0.1 x 0.01 mm was selected for the diffraction experiment, which was conducted on a Siemens R3m diffractometer. acs.org

The analysis confirmed the proposed structure and provided precise data on the molecule's spatial arrangement. acs.org The crystallographic data revealed that this compound crystallizes in a triclinic system with the space group P1̅. This information was crucial in building a complete and accurate model of the molecule, confirming the connectivity of the atoms and establishing its absolute conformation, which spectroscopic data alone could not definitively provide. acs.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₃₆O₄ |

| Molecular Weight | 460.6 |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 10.263 (3) |

| b (Å) | 11.257 (4) |

| c (Å) | 12.947 (4) |

| α (°) | 106.70 (2) |

| β (°) | 103.68 (2) |

| γ (°) | 92.93 (2) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.108 |

Identification of the Novel 2,2,6-Tri-isoprenyl-cyclohex-5-ene-1,3-dione Ring System

The investigation of this compound, isolated from the roots of Crotalaria trifoliastrum, led to the identification of a previously unknown molecular architecture in natural products. acs.orgnih.gov Its structure is built upon a novel 2,2,6-tri-isoprenyl-cyclohex-5-ene-1,3-dione ring system. acs.org At the time of its discovery, this compound was the first natural product identified to possess this unique skeleton. acs.org

Biosynthetic Investigations of Munchiwarin

Chalcone (B49325) Biosynthesis Pathways in Plants

The biosynthesis of the foundational chalcone skeleton is a conserved process in higher plants and is integral to the production of all flavonoids. nih.gov This process originates from the phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into key precursors for a vast array of secondary metabolites. mdpi.com

The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of phenylalanine to yield cinnamic acid. mdpi.com Following this, cinnamic acid is hydroxylated by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid. The final step in this general pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL), which attaches a coenzyme A (CoA) molecule to form the high-energy thioester, p-coumaroyl-CoA. mdpi.com This molecule serves as the primary building block, or "starter unit," for the subsequent condensation reactions that form the chalcone backbone. researchgate.net

Role of Chalcone Synthase (CHS) and Related Enzymes

Chalcone synthase (CHS) is the pivotal enzyme at the branch point leading from the general phenylpropanoid pathway specifically toward flavonoid biosynthesis. nih.govebi.ac.uk It belongs to the type III polyketide synthase (PKS) superfamily, which are homodimeric enzymes that catalyze a series of condensation reactions. ebi.ac.uk

The catalytic process begins when CHS selects one molecule of p-coumaroyl-CoA as the starter unit. ebi.ac.uk This starter molecule is transferred to a highly conserved cysteine residue in the enzyme's active site. ebi.ac.uk Subsequently, CHS orchestrates the sequential addition of three acetate (B1210297) units, which are supplied by three molecules of malonyl-CoA (the "extender units"). Each addition involves a decarboxylation of malonyl-CoA followed by a condensation reaction, progressively extending the polyketide chain. ebi.ac.uk

After three successful condensations, a linear tetraketide intermediate is formed, still bound to the enzyme's active site. CHS then catalyzes an intramolecular Claisen condensation, a ring-closing reaction that forms the A-ring of the chalcone. ebi.ac.uk This cyclization and subsequent aromatization releases the final product, naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone), which is the parent scaffold for a multitude of flavonoids and related compounds, including Munchiwarin. ebi.ac.uk While other enzymes like chalcone isomerase (CHI) can rapidly convert this chalcone into a flavanone, the formation of chalcones like this compound requires the scaffold to remain in its open-chain form for subsequent modifications. nih.govresearchgate.net

Precursors and Intermediate Metabolic Steps

The biosynthesis of the this compound core structure relies on precursors from both the shikimate and acetate-malonate pathways. The key molecules and intermediate steps are well-defined.

Phenylalanine : This essential amino acid, derived from the shikimate pathway, is the primary starting material for the C6-C3 unit (the B-ring and the three-carbon bridge) of the chalcone skeleton. mdpi.com

Malonyl-CoA : This precursor is derived from acetyl-CoA through the action of acetyl-CoA carboxylase. It serves as the C2 "extender unit" for polyketide chain elongation. Three molecules of malonyl-CoA are required to form the A-ring of the chalcone. researchgate.net

p-Coumaroyl-CoA : This activated thioester is the immediate "starter unit" for CHS. It is formed from phenylalanine through the sequential action of PAL, C4H, and 4CL. mdpi.com

The central intermediate step is the formation of the linear tetraketide within the CHS active site. This intermediate is the direct precursor to the cyclization reaction that yields the characteristic C6-C3-C6 chalcone framework. ebi.ac.uk

| Molecule | Role | Originating Pathway |

|---|---|---|

| Phenylalanine | Primary Precursor | Shikimate Pathway |

| Malonyl-CoA | Extender Unit Precursor | Acetate-Malonate Pathway |

| Cinnamic Acid | Intermediate | Phenylpropanoid Pathway |

| p-Coumaric Acid | Intermediate | Phenylpropanoid Pathway |

| p-Coumaroyl-CoA | Starter Unit for CHS | Phenylpropanoid Pathway |

| Naringenin Chalcone | Core Chalcone Product | Flavonoid Pathway |

Enzymology of Prenylation in Natural Product Biosynthesis

The structural identity of this compound as a triprenylated chalcone is defined by the attachment of three C5 isoprenoid units to its core chalcone structure. This modification is a crucial step that often enhances the lipophilicity and biological activity of natural products. rsc.orgmdpi.com The enzymatic reaction responsible for this is known as prenylation.

This process is catalyzed by a class of enzymes called prenyltransferases (PTs). nih.govnih.gov Plant aromatic prenyltransferases are responsible for attaching prenyl groups to various phenolic compounds, including flavonoids and chalcones. nih.govwur.nl These enzymes utilize prenyl diphosphates, such as dimethylallyl diphosphate (B83284) (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), as the prenyl donors. mdpi.com DMAPP and IPP are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

Prenyltransferases catalyze an electrophilic substitution reaction, which can result in either C-prenylation or O-prenylation, where the prenyl group is attached to a carbon or oxygen atom of the aromatic ring, respectively. researchgate.net For the biosynthesis of this compound, C-prenylation occurs. Plant aromatic PTs are often membrane-bound proteins and typically exhibit a high degree of substrate specificity and regiospecificity, meaning they catalyze the attachment of the prenyl group at a specific position on the acceptor molecule. nih.govkyoto-u.ac.jp The biosynthesis of a triprenylated compound like this compound likely involves one or more specific prenyltransferases that recognize the chalcone scaffold and sequentially add the three dimethylallyl groups to form the final product.

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid |

| Cinnamic Acid 4-Hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Synthesizes the chalcone backbone from p-Coumaroyl-CoA and Malonyl-CoA |

| Prenyltransferase | PT | Attaches prenyl groups (from DMAPP) to the chalcone scaffold |

Synthetic Methodologies for Munchiwarin and Analogues

Total Synthesis Strategies

The total synthesis of munchiwarin has been achieved through an efficient and convergent route. This approach systematically builds the molecule, culminating in the formation of the complex triprenylated structure.

Key Condensation Reactions (e.g., Claisen-Schmidt Condensation)

A pivotal step in the synthesis of this compound is the Claisen-Schmidt condensation. nih.govacs.orgresearchgate.net This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde to form the characteristic α,β-unsaturated ketone backbone of a chalcone (B49325). nih.govacs.orgresearchgate.net In the total synthesis of this compound, this reaction is employed to couple the two main precursor fragments, establishing the core chalcone structure. nih.govacs.orgresearchgate.net The use of barium hydroxide (B78521) (Ba(OH)2) as a base has been reported to be effective in facilitating this condensation. nih.govacs.orgresearchgate.net This specific reaction is crucial as it not only forms the carbon-carbon bond of the chalcone but also sets the stage for the subsequent intramolecular cyclization to form the nine-membered ring. nih.govacs.org

The Claisen-Schmidt condensation is a versatile and widely used method in the synthesis of chalcones and flavonoids due to its reliability and the ready availability of the starting materials. rsc.org The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the stable conjugated chalcone system. rsc.org

Precursors and Intermediate Compounds in Synthetic Routes

The total synthesis of this compound relies on the strategic use of specific precursor molecules that contain the necessary functionalities for the key reaction steps. The primary precursors are 2,4-dihydroxy-3,5-C-diprenyl acetophenone and 4-methoxy benzaldehyde (B42025). nih.govacs.orgresearchgate.net

The diprenylated acetophenone derivative serves as the "A" ring precursor and already contains two of the three prenyl groups found in the final this compound molecule. The benzaldehyde derivative provides the "B" ring of the chalcone.

The Claisen-Schmidt condensation of these two precursors yields a crucial intermediate chalcone (compound 5 in the reported synthesis). nih.govacs.orgresearchgate.net This intermediate is notable for already possessing the unusual nine-membered ether ring, which is formed concomitantly during the condensation reaction. nih.govacs.orgresearchgate.net

| Compound Name | Role in Synthesis |

| 2,4-dihydroxy-3,5-C-diprenyl acetophenone | Precursor (A-ring component) |

| 4-methoxy benzaldehyde | Precursor (B-ring component) |

| Intermediate Chalcone 5 | Product of Claisen-Schmidt condensation and precursor for final steps |

| 1-bromo-3-methylbut-2-ene | Prenylating agent |

| Boron tribromide (BBr3) | Demethylating agent |

Formation of the Nine-Membered Ether Ring System

A distinctive feature of this compound's synthesis is the spontaneous formation of the nine-membered ether ring system during the Claisen-Schmidt condensation. nih.govacs.orgresearchgate.net This intramolecular cyclization occurs between the hydroxyl group at the C-2' position of the acetophenone precursor and one of the prenyl groups, likely facilitated by the reaction conditions. The formation of medium-sized rings, such as this nine-membered ether, can often be challenging in synthetic chemistry. However, in this specific synthesis, the conformation of the chalcone intermediate appears to favor this cyclization pathway.

Demethylation and Prenylation Steps

Following the construction of the core chalcone with its nine-membered ring, the final steps of the total synthesis involve modification of the functional groups to match those of the natural product. nih.govacs.orgresearchgate.net

A further prenylation is carried out on the intermediate chalcone 5 . nih.govacs.orgresearchgate.net This is achieved by reacting it with a suitable prenylating agent, such as 1-bromo-3-methylbut-2-ene, to introduce the third prenyl group. nih.govacs.orgresearchgate.net

The final step in the reported total synthesis is the demethylation of the methoxy (B1213986) group on the "B" ring. nih.govacs.orgresearchgate.net This is accomplished using a demethylating agent like boron tribromide (BBr3) to yield the free hydroxyl group present in this compound. nih.govacs.orgresearchgate.net

Synthesis of this compound Analogues and Derivatives

The synthetic route developed for this compound is also amenable to the synthesis of various analogues and derivatives. acs.orgmdpi.com By modifying the precursor molecules, different functional groups and substitution patterns can be introduced into the final chalcone structure. This allows for the exploration of the structure-activity relationships of this class of compounds.

Regioselective Cyclization Reactions

In the synthesis of analogues of this compound and other prenylated chalcones, regioselective cyclization reactions are of significant interest for creating derivatives with chromane (B1220400) or chromene rings. mdpi.comresearchgate.net These cyclizations typically involve the intramolecular reaction of a prenyl group with a nearby hydroxyl group on the chalcone scaffold.

One reported method for achieving regioselective cyclization is the use of boron trifluoride etherate (BF3·Et2O). researchgate.netgoogle.bg This Lewis acid can mediate the biogenetic-type synthesis of chromanochalcones from prenylated chalcones in high yields. researchgate.net The regioselectivity of the cyclization is influenced by the substitution pattern of the chalcone and the reaction conditions. For instance, the cyclization can lead to the formation of a six-membered chromane ring fused to the "A" ring of the chalcone.

The development of such regioselective methods is crucial for the targeted synthesis of specific flavonoid and chalcone derivatives, as it allows for the controlled construction of complex heterocyclic systems. acs.orgmdpi.com The ability to selectively form one regioisomer over others is a key challenge and a significant achievement in the synthesis of these natural product analogues. acs.org

Modification of Aromatic Rings and Prenyl Moieties

The synthesis of analogues of this compound, a notable triprenylated chalcone, frequently involves strategic modifications to its aromatic rings and attached prenyl groups to explore structure-activity relationships. The total synthesis of this compound itself provides a foundational example of these modifications. It is built upon the Claisen-Schmidt condensation of two specifically functionalized precursors: 2,4-dihydroxy-3,5-C-diprenyl acetophenone and 4-methoxy benzaldehyde. researchgate.net This initial step establishes the chalcone backbone with one aromatic ring (the A-ring from acetophenone) already bearing two prenyl groups and the second aromatic ring (the B-ring from benzaldehyde) carrying a methoxy substituent.

Further synthetic efforts to create analogues often involve varying the substitution patterns on these two aromatic rings. By employing different substituted acetophenones and benzaldehydes in the condensation reaction, a diverse library of chalcones can be generated. ijbpsa.comresearchgate.net This approach allows for the introduction of various functional groups, which can alter the electronic and steric characteristics of the molecule. A common strategy in medicinal chemistry is the replacement of simple aryl rings with heteroaromatic systems to create novel analogues. researchgate.net

Prenylation, the attachment of isoprenoid units, is a critical modification in many bioactive natural products, including this compound. mdpi.comqyaobio.com This post-translational modification in nature is known to increase the lipophilicity of molecules, which can enhance their ability to penetrate cell membranes. qyaobio.comresearchgate.net In the chemical synthesis of this compound, a key step involves the prenylation of a hydroxyl group using 1-bromo-3-methylbut-2-ene. researchgate.net The synthesis of analogues can explore variations in these prenyl moieties, such as altering the length of the isoprenoid side chain or its degree of oxidation, to create structural diversity. researchgate.net The enzymes responsible for prenylation in biological systems, such as farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTaseI), transfer farnesyl or geranylgeranyl groups, respectively, from a pyrophosphate donor to an acceptor molecule. shimadzu.com This natural process inspires synthetic strategies for creating prenylated compounds.

Methodological Advancements in Chalcone Synthesis

The synthesis of chalcones, the structural class to which this compound belongs, is predominantly achieved through the Claisen-Schmidt condensation. researchgate.neteurekaselect.com This classic reaction involves the base-catalyzed aldol condensation between an acetophenone and a benzaldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone structure. researchgate.netmdpi.com Common bases used to facilitate this reaction include sodium hydroxide (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂). researchgate.netmdpi.com

While robust and widely used, the conventional Claisen-Schmidt condensation can require long reaction times and sometimes harsh conditions. researchgate.net Consequently, significant research has been directed towards developing more efficient and environmentally benign synthetic protocols. eurekaselect.com These methodological advancements include:

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to dramatically reduce reaction times and often leads to higher product yields compared to conventional heating methods. ijbpsa.comchemrevlett.com

Ultrasonic-Mediated Synthesis : Sonication, or the use of ultrasonic waves, provides the energy to drive the condensation reaction, representing another green chemistry approach that can accelerate the synthesis. ijbpsa.comeurekaselect.com

Green Catalysts and Solvents : A major focus of modern organic synthesis is the use of eco-friendly catalysts and reaction media to minimize environmental impact. eurekaselect.com

Solvent-Free Conditions : Methodologies that involve grinding the solid reactants together, in the absence of a solvent, have been developed as a highly efficient and environmentally friendly alternative for chalcone synthesis. eurekaselect.com

Beyond the dominant Claisen-Schmidt condensation, other synthetic routes to the chalcone scaffold exist, such as the Suzuki reaction, the Wittig reaction, and the Photo-Fries rearrangement, offering alternative strategies for carbon-carbon bond formation. chemrevlett.com

Data Tables

The following tables provide a summary of the chemical compounds mentioned in this article and a comparison of the different methodologies used for chalcone synthesis.

Table 1: Compounds Mentioned in this Article

| Compound Name | Chemical Class | Role in Synthesis |

| This compound | Prenylated Chalcone | Target molecule |

| 2,4-dihydroxy-3,5-C-diprenyl acetophenone | Substituted Acetophenone | Precursor for A-ring |

| 4-methoxy benzaldehyde | Substituted Benzaldehyde | Precursor for B-ring |

| 1-bromo-3-methylbut-2-ene | Prenylating Agent | Reagent for adding prenyl group |

| Chalcone (1,3-diphenyl-2-propene-1-one) | α,β-Unsaturated Ketone | Parent compound structure |

| Acetophenone | Ketone | General precursor for A-ring |

| Benzaldehyde | Aldehyde | General precursor for B-ring |

Table 2: Comparison of Chalcone Synthesis Methodologies

| Methodology | Catalyst/Conditions | Key Advantages |

| Claisen-Schmidt Condensation | Base (e.g., NaOH, KOH, Ba(OH)₂) or Acid catalysis | Widely applicable, operationally simple, reliable. ijbpsa.comresearchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Microwave irradiation | Significant reduction in reaction time, often improves yields. ijbpsa.comeurekaselect.com |

| Ultrasonic-Mediated Synthesis | Ultrasonic radiation | Green chemistry approach, accelerates reaction rates. ijbpsa.comeurekaselect.com |

| Solvent-Free Grinding | Mechanical grinding of solid reactants | Environmentally friendly ("green"), high efficiency. eurekaselect.com |

| Suzuki Reaction | Palladium catalyst and a base | Alternative C-C bond-forming strategy. chemrevlett.com |

| Wittig Reaction | Phosphonium ylide | Forms the central C=C double bond from a carbonyl. chemrevlett.com |

Mechanistic and Cellular Activity Studies of Munchiwarin Non Clinical Focus

In Vitro and In Vivo (Animal Model) Studies on Biological Activity

Research into the biological effects of Munchiwarin has demonstrated its activity against the malaria parasite. capes.gov.bracs.org These investigations have utilized both direct testing on the parasite in a controlled laboratory setting and studies in animal models to understand its efficacy in a living organism.

Antimalarial Activity Investigations

This compound has exhibited notable antimalarial properties in various experimental setups. capes.gov.bracs.org

In vitro studies have confirmed the antimalarial activity of this compound against Plasmodium falciparum, the deadliest species of malaria parasite affecting humans. capes.gov.bracs.org The compound was tested against both the chloroquine-sensitive 3D7 strain and the multidrug-resistant K1 strain. capes.gov.bracs.org While specific IC50 values for this compound itself are not detailed in the provided search results, related synthesized chalcones demonstrated significant activity against both the 3D7 and K1 strains. capes.gov.bracs.orgresearchgate.net This suggests that the chalcone (B49325) scaffold, of which this compound is a member, is a promising starting point for the development of new antimalarial drugs.

Table 1: In Vitro Antimalarial Activity of Related Chalcones against P. falciparum Strains

| Compound | Strain | Activity |

|---|---|---|

| Related Chalcones | 3D7 | Good in vitro antimalarial activity capes.gov.bracs.org |

To assess its efficacy in a living organism, the antimalarial activity of related chalcones was evaluated in Swiss mice infected with Plasmodium yoelii (N-67 strain), a rodent malaria parasite commonly used in preclinical studies. capes.gov.bracs.orgmdpi.com These studies showed that the chalcones led to a reduction in parasitemia, the percentage of red blood cells infected with the parasite, and an increased survival time for the infected mice. capes.gov.bracs.org This indicates that the antimalarial effects observed in vitro translate to a tangible therapeutic benefit in an animal model of the disease.

The in vitro antimalarial activity of compounds like this compound is commonly assessed using the SYBR Green I-based fluorescence assay. nih.goviddo.org This method is a widely used and cost-effective technique for high-throughput screening of potential antimalarial drugs. nih.gov The assay relies on the SYBR Green I dye, which intercalates with DNA and fluoresces, allowing for the quantification of parasite DNA and thus parasite growth. iddo.orgnih.gov The inhibition of parasite proliferation in the presence of a test compound is measured to determine its potency. researchgate.net

Identification of Molecular Targets and Mechanisms of Action

Understanding how a compound exerts its therapeutic effect is crucial for drug development. Research has pointed towards a specific enzyme within the malaria parasite as a likely target for this compound and related compounds. capes.gov.bracs.org

Inhibition of Falcipain-2 (FP-2) Enzyme

Molecular docking studies have suggested that this compound and its related chalcones likely exert their antimalarial effect by inhibiting falcipain-2 (FP-2). capes.gov.bracs.orgresearchgate.net FP-2 is a crucial cysteine protease enzyme that the Plasmodium falciparum parasite uses to digest hemoglobin within the host's red blood cells. researchgate.netnih.gov This degradation process is essential for the parasite to obtain amino acids necessary for its growth and replication. nih.gov By inhibiting FP-2, these chalcones are thought to disrupt this vital metabolic pathway, ultimately leading to the death of the parasite. capes.gov.bracs.org Further experimental studies have shown that some of these chalcones exhibit modest inhibitory activity against FP-2, supporting the findings from the molecular docking models. capes.gov.bracs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Medicagenin |

Enzyme Kinetic Studies

While detailed enzyme kinetic studies specifically quantifying the interaction of this compound with purified enzymes are not extensively documented in publicly available literature, its mechanism of action is suggested to involve interactions with specific biological targets. Research into the antinociceptive (pain-relieving) activity of this compound has indicated that opioid receptors may play a dominant role in its mechanism. semanticscholar.org However, specific kinetic parameters such as the Michaelis constant (K_m) and maximal velocity (V_max) for this compound's interaction with these or other enzymes have not been reported. The study of enzyme kinetics is crucial for understanding how a compound like this compound functions at a molecular level, including its affinity for an enzyme and the rate at which it can influence enzymatic reactions. conicet.gov.arresearchgate.net Such studies often involve measuring the rate of an enzyme-catalyzed reaction at different substrate concentrations in the presence and absence of the compound. 2minutemedicine.comchalmers.se

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. firsthope.co.innih.gov For this compound, a triprenylated chalcone, SAR studies have been crucial in identifying the chemical features essential for its bioactivity. researchgate.netacs.org These studies typically involve synthesizing a series of analogues where specific parts of the molecule are modified and then evaluating their biological effects.

Elucidation of Key Structural Motifs for Bioactivity

The biological activity of this compound and related chalcones is intrinsically linked to several key structural motifs. researchgate.netnih.gov The core chalcone scaffold, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a fundamental requirement for many of the observed biological activities. researchgate.netmdpi.com

Key structural features identified as important for the bioactivity of chalcone analogues include:

The α,β-Unsaturated Carbonyl System: This Michael acceptor is a critical feature, participating in covalent and non-covalent interactions with biological nucleophiles, such as cysteine residues in enzymes.

Aromatic Rings (Ring A and Ring B): The nature and substitution pattern of these rings significantly modulate the biological activity.

Prenyl Groups: The presence of prenyl (or isoprenyl) groups, as seen in this compound, can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in target proteins. The specific placement of these groups on the aromatic rings is also critical.

Hydroxyl and Methoxy (B1213986) Groups: The position and number of hydroxyl and methoxy groups on the aromatic rings influence the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for receptor binding. firsthope.co.in

A study that synthesized a library of 88 chalcones to evaluate their antimalarial activity against Plasmodium falciparum highlighted the importance of these motifs. acs.org This research, which also referenced this compound, provides valuable insights into the SAR of this class of compounds.

| Structural Motif | Importance in Bioactivity | Supporting Evidence |

| Chalcone Scaffold | Essential backbone for biological activity. | Found in numerous bioactive natural products. mdpi.com |

| α,β-Unsaturated Carbonyl | Acts as a Michael acceptor, interacting with biological targets. | A common feature in chalcones with anticancer and anti-inflammatory activity. |

| Prenyl Groups | Enhance lipophilicity and target interaction. | This compound is a triprenylated chalcone with noted biological activity. researchgate.netacs.org |

| Aromatic Ring Substituents | Modulate activity through electronic and steric effects. | The type and position of substituents dictate the potency and selectivity of chalcones. acs.orglumenlearning.com |

Impact of Substituents on Activity Profiles

The type and position of substituents on the aromatic rings of the chalcone scaffold have a profound impact on the resulting biological activity profile. lumenlearning.comlibretexts.orgrsc.org Both electron-donating and electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its interaction with biological targets. nih.gov

Studies on various chalcone analogues have revealed the following trends:

Electron-Donating Groups: Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings are often associated with increased antioxidant and anticancer activities. lumenlearning.com For instance, the presence of a 4'-hydroxyl group on Ring B is a common feature in many active chalcones.

Electron-Withdrawing Groups: Halogens (e.g., -Cl, -F) and nitro groups (-NO₂) can enhance certain biological activities, such as antimicrobial or antiparasitic effects. rsc.org The position of these substituents is critical; for example, substitution at the para position of Ring B often leads to potent activity.

Prenyl Groups: As mentioned, the addition of prenyl groups can significantly enhance bioactivity. In the case of this compound, the three prenyl groups contribute to its character and likely its potency.

The following table summarizes the observed effects of different substituents on the biological activity of chalcone analogues, providing a framework for understanding the SAR of this compound.

| Substituent Type | Position on Chalcone Scaffold | Observed Impact on Bioactivity | Example from Analogue Studies |

| Hydroxyl (-OH) | Ring A and Ring B | Generally enhances antioxidant and anticancer activity. lumenlearning.com | Dihydroxylated chalcones show potent activity. |

| Methoxy (-OCH₃) | Ring A and Ring B | Can increase lipophilicity and modulate activity. | A 4-methoxy group on Ring B is common in active chalcones. acs.org |

| Halogens (-Cl, -F) | Ring B | Often increases antimalarial and anticancer potency. rsc.org | Chloro-substituted chalcones show significant activity against P. falciparum. acs.org |

| Prenyl Groups | Ring A | Increases lipophilicity and can enhance binding to target proteins. | The diprenylation on Ring A of this compound is a key feature. researchgate.net |

Computational and in Silico Approaches in Munchiwarin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used to understand how a ligand, such as Munchiwarin, might interact with its biological target at the atomic level. nih.gov

Falcipain-2 (FP-2) is a critical cysteine protease used by the Plasmodium falciparum parasite for hemoglobin degradation in the host's red blood cells, making it a key target for antimalarial drugs. mdpi.commdpi.com Molecular docking studies have been employed to investigate the binding orientation of chalcone-based inhibitors, including this compound, within the active site of the FP-2 enzyme. nih.govacs.org These simulations aim to elucidate how this compound and related compounds position themselves to inhibit the enzyme's function. researchgate.net

Research involving a library of chalcones, which included this compound, revealed their binding modes within the active sites of FP-2. nih.govacs.orgresearchgate.net The analysis of these docked complexes helps identify key interactions, such as hydrogen bonds, van der Waals forces, and pi-alkyl interactions with specific amino acid residues in the enzyme's binding pocket. unn.edu.ng For instance, typical interactions in the falcipain-2 active site can involve residues like ASN 16, GLU 15, HIS 174, and TRP 206. unn.edu.ng Understanding the precise binding orientation of this compound is fundamental to explaining its inhibitory activity against this essential parasite enzyme. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

QSAR studies are instrumental in building predictive models for the antimalarial activity of a class of compounds. nih.gov In the context of chalcones like this compound, a QSAR model is developed by correlating variations in their chemical structures with their observed in vitro antimalarial efficacy. nih.govacs.org A study on a large library of 88 chalcones, which were synthesized and evaluated for antimalarial activity, provides the foundational data for such a model. nih.govresearchgate.net By analyzing this data set, a mathematical model can be generated to predict the antimalarial potential of new, unsynthesized chalcone (B49325) derivatives. nih.gov This predictive capability is crucial for prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery process. malariaworld.org

A key outcome of QSAR modeling is the identification of specific molecular features, or "descriptors," that are critical for biological activity. nih.govd-nb.info These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular shape), or hydrophobic (e.g., LogP). For the class of chalcones including this compound, QSAR can pinpoint which structural modifications—such as the type and position of substituents on the aromatic rings—are most influential for potent antimalarial effects. nih.govd-nb.info For example, a QSAR model might reveal that the presence of a specific functional group at a particular position consistently increases activity against P. falciparum. This knowledge of key structural descriptors provides a rational basis for the future design of more effective this compound analogs. malariaworld.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is a powerful tool for understanding the intrinsic properties of a molecule and predicting its chemical reactivity. scispace.com

In the study of potential drug candidates like this compound, DFT calculations provide deep insights into its electronic properties. scispace.comrsc.org These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. nih.gov The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's stability and reactivity. researchgate.net

By applying DFT, researchers can calculate global and local reactivity descriptors like chemical potential, hardness, and electrophilicity index. nih.gov This information helps predict which sites on the this compound molecule are most likely to be involved in chemical reactions or intermolecular interactions with its biological target. nih.govrsc.org Such predictions about its electronic structure and reactivity are vital for understanding its mechanism of action at a fundamental level and for designing derivatives with improved pharmacological profiles. nih.gov

Molecular Electrostatic Surface Potential Analysis

Molecular Electrostatic Potential (MESP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, offering a guide to its reactivity and intermolecular interaction sites. uni-muenchen.de The MESP map is generated by calculating the force exerted on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.deresearchgate.net This surface is typically color-coded to indicate different electrostatic potential values: regions with a negative potential (electron-rich) are colored red, while areas with a positive potential (electron-poor) are colored blue. researchgate.netwalisongo.ac.id Neutral regions are represented by green or yellow. walisongo.ac.id

This analysis is crucial for understanding how a molecule like this compound might interact with biological targets, such as enzyme active sites. The electron-rich areas, typically associated with lone pairs on heteroatoms like oxygen, are indicative of sites susceptible to electrophilic attack and are key to forming hydrogen bonds. uni-muenchen.demdpi.com

While specific MESP studies detailing the complete surface map of this compound are not extensively published, the analysis of its structural class—chalcones—provides a strong indication of its expected electrostatic profile. Density Functional Theory (DFT) is a common quantum mechanical method employed for these calculations. researchgate.netyoutube.comunair.ac.id For this compound, the MESP map would predictably show:

High Negative Potential: Concentrated around the carbonyl oxygen and the oxygens of the hydroxyl groups. These red-colored regions represent the most likely sites for hydrogen bonding and interactions with positively charged residues in a protein target.

Moderate Negative Potential: Associated with the delocalized π-electron systems of the aromatic rings.

Positive Potential: Located around the hydrogen atoms, particularly the hydroxyl protons, making them potential hydrogen bond donors.

Understanding this electrostatic landscape is fundamental for predicting the binding orientation of this compound in enzyme active sites, such as that of falcipain-2, a key parasite enzyme. capes.gov.bracs.org

Pharmacokinetic Profile Prediction (in silico ADME)

A significant hurdle in the development of natural products into viable drugs is their pharmacokinetic profile. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical early-stage assessment in drug discovery. nih.goviapchem.org These computational models evaluate a compound's physicochemical properties to predict its behavior in the body, helping to identify potential liabilities such as poor absorption or rapid metabolism. nih.gov

For this compound and related chalcones, both experimental and computational studies have consistently pointed towards poor ADME properties, which result in low oral bioavailability. capes.gov.bracs.orgnih.govmdpi.com This presents a major challenge for its development as a therapeutic agent, despite its promising biological activity. mdpi.comnih.gov

In silico tools like SwissADME and pkCSM are frequently used to generate these predictions by analyzing a molecule's structural features against established models. scielo.brnih.govnih.gov Key aspects of this analysis include evaluating physicochemical properties and "drug-likeness." Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.govchemrevlett.com This is often evaluated using established rules such as Lipinski's Rule of Five and the Veber rule, which set criteria for molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov

| Parameter | Predicted Value/Status | Significance in Drug-Likeness |

|---|---|---|

| Molecular Formula | C₃₀H₃₆O₄ up.ac.za | Defines the elemental composition and exact mass. |

| Molecular Weight | 476.61 g/mol | Slightly exceeds Lipinski's rule of <500, which can negatively impact absorption and diffusion. |

| logP (Lipophilicity) | High | High lipophilicity can lead to poor aqueous solubility and high plasma protein binding. |

| Hydrogen Bond Donors | 2 (from hydroxyl groups) | Within the acceptable range of Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 4 (from oxygen atoms) | Within the acceptable range of Lipinski's rule (≤10). |

| Molar Refractivity | ~140 cm³ | Relates to molecular volume and polarizability. |

| Lipinski's Rule of Five | One violation (Molecular Weight > 500) | Compounds with more than one violation are predicted to have potential bioavailability problems. nih.gov |

The predicted ADME profile further clarifies the challenges associated with this compound as a drug candidate.

| ADME Parameter | Predicted Profile | Implication |

|---|---|---|

| Water Solubility (logS) | Poorly soluble | Low solubility is a major cause of poor oral absorption and bioavailability. iapchem.org |

| Gastrointestinal (GI) Absorption | Low | High molecular weight and low solubility limit absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | The molecule is unlikely to cross the BBB to act on central nervous system targets. |

| CYP450 Inhibitor | Likely inhibitor of some isoforms | Potential for drug-drug interactions, as Cytochrome P450 enzymes are key to drug metabolism. nih.gov |

| Bioavailability Score | Low | The cumulative prediction suggests a low fraction of an oral dose would reach systemic circulation. nih.gov |

Future Research Directions and Challenges

Exploration of Unidentified Biological Activities and Molecular Targets

Munchiwarin has been primarily identified for its promising in-vitro antimalarial activity against Plasmodium falciparum. nih.govsphinxsai.com Initial studies also evaluated it for cytotoxicity against a panel of human cancer cell lines and for inhibitory action against HIV-1 reverse transcriptase. acs.org However, the full spectrum of its biological activities remains largely unexplored. Many chalcones, the class of compounds to which this compound belongs, are known to interact with a wide array of biological targets, suggesting that this compound's potential may extend beyond its currently known effects. dntb.gov.uaresearchgate.netbotanyjournals.com

Future research should prioritize comprehensive screening programs to identify novel biological activities. A significant challenge lies in pinpointing the specific molecular targets through which this compound exerts its effects. While molecular docking studies have suggested that its antimalarial action may involve the inhibition of the falcipain-2 (FP-2) enzyme, a major hemoglobin-degrading cysteine protease of P. falciparum, these are predictive models that require experimental validation. nih.govacs.org The identification of direct binding partners is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogues.

Table 1: Reported Biological Investigations of this compound

| Activity Investigated | Target Organism/System | Findings | Reference(s) |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Exhibited in-vitro activity with a MIC of 4.34 µM. | sphinxsai.com |

| Cytotoxicity | Human Cancer Cell Lines | Evaluated, but specific results are not detailed in the source. | acs.org |

| Antiviral | HIV-1 Reverse Transcriptase | Evaluated for inhibition. | acs.org |

Elucidation of Complex Reaction Mechanisms (e.g., Ether Ring Formation)

The total synthesis of this compound is a complex undertaking that presents several mechanistic puzzles. researchgate.netpdx.edu One particularly notable route involves a Claisen-Schmidt condensation that yields an unusual intermediate containing a nine-membered ether ring. researchgate.net The precise mechanism for the formation of this macrocyclic ether is not fully elucidated and represents a significant area for future study. Understanding the stereochemical and regioselective factors that govern this ring formation is essential for optimizing the synthetic route and improving yields.

Generally, ether synthesis is well-understood through reactions like the Williamson ether synthesis, which involves the SN2 reaction between an alkoxide and a primary alkyl halide. byjus.comchemistrytalk.orgmasterorganicchemistry.com However, the formation of complex, strained, or macrocyclic ethers, such as the one observed in a this compound synthetic pathway, often involves non-standard conditions and competing side reactions that are mechanistically complex. researchgate.net Detailed mechanistic studies, potentially using isotopic labeling and computational modeling, are required to unravel these intricate reaction pathways.

Development of Novel Synthetic Routes for Advanced Analogues

While the total synthesis of this compound has been accomplished, the development of more efficient and flexible synthetic routes is a key challenge. researchgate.netacs.org Such routes are necessary not only for producing sufficient quantities of the natural product for extensive biological testing but also for generating a library of advanced analogues. The synthesis of various analogues is crucial for establishing robust structure-activity relationships (SAR). sphinxsai.comacs.org

Researchers have begun to synthesize analogues of this compound to explore their antimalarial potential. sphinxsai.com Future work should focus on creating novel synthetic strategies that allow for the systematic modification of different parts of the this compound scaffold, including:

The prenyl groups on the cyclohexene (B86901) ring.

The substitution pattern on the phenolic ring.

The α,β-unsaturated carbonyl system of the chalcone (B49325) core.

Developing these new routes will enable the exploration of chemical space around the this compound core, potentially leading to the discovery of analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a deeper, system-level understanding of this compound's biological effects, future research must move beyond single-target analyses and embrace multi-omics approaches. nih.gov These strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. biorxiv.orgfrontlinegenomics.com For a complex natural product like this compound, a multi-omics approach could help:

Identify entire pathways modulated by the compound, rather than just a single protein target.

Uncover off-target effects and potential mechanisms of toxicity.

Discover novel biomarkers to monitor the compound's activity in biological systems.

Although multi-omics studies are powerful, they present significant analytical and interpretational challenges. uv.es Integrating large, diverse datasets requires sophisticated bioinformatics tools and statistical methods to distinguish meaningful biological signals from noise. nih.gov Applying these techniques to study this compound could bridge the gap between its chemical structure and its ultimate biological function.

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process for this compound. botanyjournals.com Molecular docking has already been employed to hypothesize its binding mode to the falcipain-2 enzyme. nih.gov Future efforts should expand on this by using more advanced computational techniques to design the next generation of this compound analogues.

These methods include:

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate chemical structure with biological activity, guiding the design of more potent compounds.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity.

Generative Artificial Intelligence (AI): To design novel molecular structures from the ground up that are optimized for binding to a specific target and possess drug-like properties. nih.govnih.gov

The primary challenge in computational design is the accuracy of the predictive models, which depend heavily on the quality and quantity of experimental data used for training. atp.agpomona.edupaacademy.com By combining computational design with targeted synthesis and biological evaluation in an iterative cycle, researchers can more efficiently navigate the chemical landscape to develop superior this compound-based therapeutic agents.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Medicagenin |

| Licochalcone A |

| 2,4-dihydroxy-3,5-C-diprenyl acetophenone (B1666503) |

| 4-methoxy benzaldehyde (B42025) |

Q & A

Basic Research Questions

Q. How can researchers establish the identity and purity of Munchiwarin in synthetic pathways?

- Methodological Answer : For new compounds like this compound, comprehensive characterization is required. This includes elemental analysis, NMR (¹H/¹³C), mass spectrometry, and chromatographic purity assessments. Known compounds should reference prior literature for spectral comparisons. Ensure all synthetic steps are documented, including solvent ratios, reaction times, and purification methods. Experimental sections must prioritize reproducibility, with detailed protocols for key steps .

Q. What strategies are recommended for designing reproducible synthesis protocols for this compound?

- Methodological Answer : Begin with small-scale trials to optimize reaction conditions (e.g., temperature, catalysts). Use standardized equipment and calibrated instruments. Document deviations rigorously, and validate yields through multiple independent runs. For complex syntheses, include control experiments to isolate variables (e.g., solvent effects, stoichiometry). Share raw data and auxiliary details (e.g., crystallization conditions) in supplementary materials to enhance transparency .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data for this compound across independent studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay protocols, cell lines, compound purity). Use statistical tools like principal component analysis (PCA) to isolate confounding factors. Replicate conflicting experiments under controlled conditions, ensuring adherence to standardized guidelines (e.g., OECD for toxicity assays). Publish negative results to contextualize findings and refine hypotheses .

Q. What experimental frameworks are suitable for comparative studies of this compound derivatives?

- Methodological Answer : Employ a tiered approach:

- Tier 1 : Computational modeling (e.g., docking studies) to predict structure-activity relationships (SAR).

- Tier 2 : In vitro assays using isogenic cell lines to minimize genetic variability.

- Tier 3 : In vivo validation with dose-response studies and pharmacokinetic profiling.

Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Discuss limitations in compound solubility, stability, and metabolic pathways .

Q. How can researchers optimize the balance between experimental rigor and resource constraints in this compound studies?

- Methodological Answer : Prioritize critical experiments using decision matrices (e.g., risk vs. impact scoring). Use factorial design to minimize trial numbers while maximizing data robustness. Collaborate with shared-resource facilities for high-cost analyses (e.g., X-ray crystallography). Pre-register study protocols to align with open science practices and reduce redundant efforts .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For heterogeneous data, apply mixed-effects models to account for batch variability. Use software like GraphPad Prism or R/Bioconductor packages for reproducibility. Disclose all normalization and outlier exclusion criteria .

Q. How should researchers handle incomplete or ambiguous spectral data for this compound characterization?

- Methodological Answer : Cross-reference with analogous compounds in databases (e.g., SciFinder, Reaxys). Perform deuterated solvent swaps or 2D NMR (e.g., COSY, HSQC) to resolve signal overlap. If ambiguity persists, repeat synthesis with isotopic labeling (e.g., ¹³C-enriched precursors) or seek orthogonal confirmation (e.g., X-ray diffraction) .

Ethical and Reporting Standards

Q. What are the minimum data requirements for publishing this compound-related research?

- Methodological Answer : Journals typically require:

- Full synthetic protocols for novel compounds.

- Purity data (HPLC/GC traces, elemental analysis).

- Raw bioassay data (dose-response curves, negative controls).

- Ethical approvals for animal/human studies.

- Conflicts of interest declarations.

Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition .

Contradiction Management

Q. How can conflicting results about this compound’s mechanism of action be resolved?

- Methodological Answer : Formulate a "principal contradiction" framework:

- Identify the dominant variable (e.g., target selectivity vs. off-pathway effects).

- Design knockdown/knockout models (e.g., CRISPR-Cas9) to isolate mechanisms.

- Use multi-omics integration (transcriptomics, proteomics) to map downstream pathways.

Publish methodological critiques to distinguish technical artifacts from biological truths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.